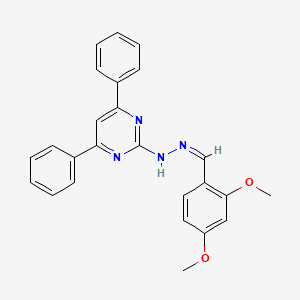

![molecular formula C20H11ClN2 B5460765 11-chlorodibenzo[a,c]phenazine](/img/structure/B5460765.png)

11-chlorodibenzo[a,c]phenazine

Übersicht

Beschreibung

11-chlorodibenzo[a,c]phenazine is a chemical compound with the molecular formula C20H11ClN2 and a molecular weight of 314.8 . It is a derivative of phenazine, a large group of nitrogen-containing heterocycles .

Synthesis Analysis

The synthesis of phenazine derivatives, including 11-chlorodibenzo[a,c]phenazine, involves various methods such as the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, multicomponent approaches, etc .Molecular Structure Analysis

The molecular structure of 11-chlorodibenzo[a,c]phenazine is based on a rigid planar dibenzo[a,c]phenazine (DPPZ) unit . The structure can be modified by substituting different donors at the 11- and 10-positions .Wissenschaftliche Forschungsanwendungen

Antimalarial and Antimicrobial Activity

Phenazines, including derivatives like 11-chlorodibenzo[a,c]phenazine, have shown promise in antimalarial and antimicrobial applications. Hussain et al. (2011) synthesized new phenazines and evaluated their in vitro antimalarial activity against Plasmodium falciparum and chloroquine-resistant strains. They observed significant growth inhibition and in vivo protection against cerebral malaria with specific phenazine compounds (Hussain et al., 2011).

Anti-Cancer Potential

Phenazines, including the 11-chlorodibenzo[a,c]phenazine derivative, have been studied for their potential anti-cancer properties. Cimmino et al. (2012) reviewed over 100 different natural phenazine compounds and over 6000 synthetic derivatives, highlighting their experimental findings related to anti-cancer activity (Cimmino et al., 2012).

Functionalized Dipyrido[3,2-a:2',3'-c]-Phenazine Complexes

The functionalization of phenazine derivatives can lead to diverse applications. Lundin et al. (2005) investigated complexes containing functionalized phenazines, exploring their electronic effects, photophysical properties, and potential use in electroluminescent films (Lundin et al., 2005).

Biological Control Agent in Agriculture

Phenazine compounds, including derivatives like 11-chlorodibenzo[a,c]phenazine, play a role in biological control in agriculture. Yu et al. (2018) studied Pseudomonas chlororaphis, which produces phenazines that are vital for fungal pathogen inhibition and wheat rhizosphere competence (Yu et al., 2018).

Impacts in Environmental and Biotechnological Processes

Phenazines have significant impacts on bacterial behavior and biotechnological processes. Pierson and Pierson (2010) discussed the roles of phenazines in modifying cellular redox states, acting as cell signals, and enhancing bacterial survival (Pierson & Pierson, 2010).

Zukünftige Richtungen

Phenazine derivatives, including 11-chlorodibenzo[a,c]phenazine, have potential applications in organic light-emitting diodes (OLEDs). The photoluminescence quantum yield (PLQY) of these materials can be improved by adjusting the substituted site . This shows the potential of phenazine derivatives for OLED applications.

Eigenschaften

IUPAC Name |

11-chlorophenanthro[9,10-b]quinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClN2/c21-12-9-10-17-18(11-12)23-20-16-8-4-2-6-14(16)13-5-1-3-7-15(13)19(20)22-17/h1-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDVTBGXQPFHBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C24 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-imino-2-isopropyl-6-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5460682.png)

![2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5460687.png)

![N-(tert-butyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B5460695.png)

![5-methoxy-2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}methyl)-4H-pyran-4-one](/img/structure/B5460700.png)

![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5460710.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5460724.png)

![N-cycloheptyl-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5460735.png)

![8-methoxy-2-{[(2S,5R)-5-(morpholin-4-ylmethyl)tetrahydrofuran-2-yl]methyl}quinoline](/img/structure/B5460740.png)

![5-{[3-(1,3-benzodioxol-5-yl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5460751.png)

![butyl 1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5460757.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5460759.png)

![1-(3-methoxy-4-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenoxy}phenyl)ethanone hydrochloride](/img/structure/B5460773.png)